![molecular formula C12H24N2O2 B2452471 Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate CAS No. 1492693-44-3](/img/structure/B2452471.png)
Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 . It is a solid or semi-solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3
. The molecular weight of the compound is 228.33 . Physical And Chemical Properties Analysis
This compound is a solid or semi-solid substance at room temperature . It has a molecular weight of 228.33 .Scientific Research Applications
Synthesis and Auxiliary Applications
Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate has been synthesized and used as a chiral auxiliary in dipeptide synthesis, as well as in the preparation of enantiomerically pure compounds. Its derivative, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been employed for the synthesis of various compounds including 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios. Additionally, it has been used for Michael additions and alkylations with high selectivity and diastereoselectivities (Studer, Hintermann, & Seebach, 1995).
Synthesis of Substituted Derivatives
Research includes the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates and its derivatives, demonstrating the compound's versatility in creating various substituted forms. The process involves reactions like the Mitsunobu reaction and alkaline hydrolysis to afford different isomers (Boev et al., 2015).
Role in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a derivative, is a significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol demonstrates its application in developing potent anti-tumor inhibitors (Zhang et al., 2018).
Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis
It serves as an important intermediate in synthesizing Jak3 inhibitor—CP-690550, indicating its role in the development of novel pharmaceuticals (Chen Xin-zhi, 2011).
Synthesis of Rho-Kinase Inhibitor Intermediates
The compound has been synthesized for multikilogram production as a key intermediate of the Rho-kinase inhibitor K-115, illustrating its scale-up potential in pharmaceutical manufacturing (Gomi et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJURRWALNUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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